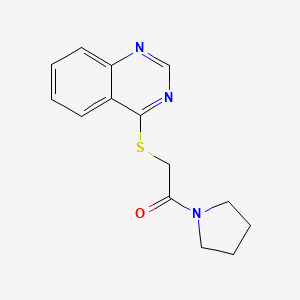
1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone is a compound with the molecular formula C14H15N3OS and a molecular weight of 273.35. It’s a derivative of quinazolines, a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use .
Molecular Structure Analysis
The molecular structure of 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone includes a quinazoline ring, a pyrrolidine ring, and a thioether linkage. The location of the keto moiety is the base of classification: 2(1H)quinazolinones, 4(3H)quinazolinone, and 2,4(1H,3H)quinazolinedione .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone are not detailed in the retrieved data. The compound has a molecular weight of 273.35.Applications De Recherche Scientifique
Anticancer Properties
- A study found that a derivative of 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone exhibited high antiproliferative activity against cancer cells, potentially acting by intercalating with DNA and inhibiting DNA topoisomerase II. It also indicated probable cell death by apoptosis (Via et al., 2008).
- Another compound, synthesized from 2-aminobenzaldehyde and pyrrolidine, demonstrated notable antineoplastic activity and high growth inhibition against specific cancerous cell lines (Lone et al., 2018).
Antimicrobial Applications
- Certain derivatives of 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone were synthesized and evaluated for their antimicrobial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli, with some compounds showing broad-spectrum activity (Buha et al., 2012).
Synthesis of Heterocyclic Compounds
- Research on 1-(4-substituted-aminophenyl)ethanones and their derivatives, closely related to 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone, emphasized their utility as intermediates in synthesizing various heterocyclic systems like thiophene and pyrazole, showcasing their versatility in organic synthesis (Salem et al., 2021).
Other Medicinal Applications
- A study explored the synthesis and cytotoxicity of derivatives against lung cancer cell lines, identifying a potent antiproliferative agent that disrupts microtubule formation and inhibits tumor growth in a colon cancer model (Suzuki et al., 2020).
- Derivatives have also been synthesized for potential use in treating hyperaldosteronism, congestive heart failure, and myocardial fibrosis, showing selective inhibition of aldosterone synthase (Lucas et al., 2011).
Safety and Hazards
The safety and hazards associated with 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone are not specified in the retrieved data. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.
Orientations Futures
Propriétés
IUPAC Name |
1-pyrrolidin-1-yl-2-quinazolin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-13(17-7-3-4-8-17)9-19-14-11-5-1-2-6-12(11)15-10-16-14/h1-2,5-6,10H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPTUOMSJQFFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

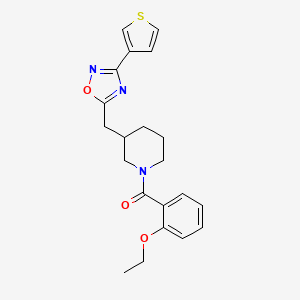
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2581822.png)
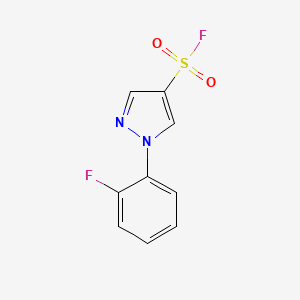
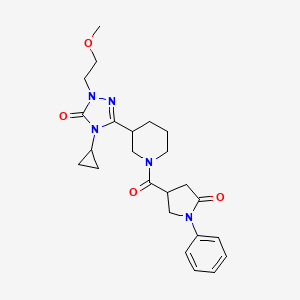
![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2581826.png)
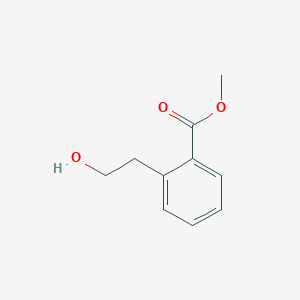
![[2-[2,3-Dihydro-1,4-benzodioxin-6-yl(thiophen-2-ylmethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2581828.png)
![(6-chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2581829.png)
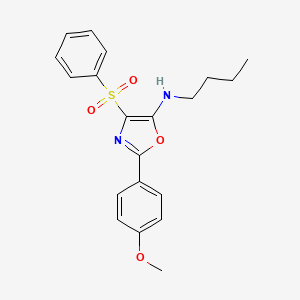
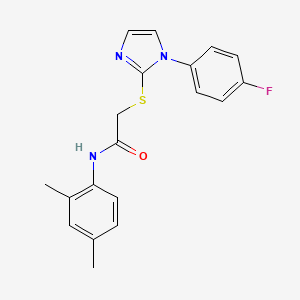



![3-[[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2581843.png)